2-(2-Bromophenyl)acetophenone

Übersicht

Beschreibung

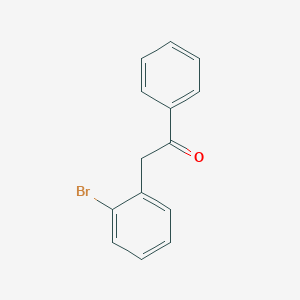

2-(2-Bromophenyl)acetophenone, also known as 1-(2-bromophenyl)ethanone, is an organic compound with the molecular formula C14H11BrO. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carbonyl group attached to the acetophenone moiety. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method includes the reaction of acetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .

Industrial Production Methods: Industrial production of this compound often employs a two-step process. The first step involves the bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid as brominating reagents. This is followed by hydrolysis of the resulting (1,1,2-tribromoethyl) benzene derivatives to obtain the desired compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the α-position participates in nucleophilic substitutions under various conditions, enabling the introduction of heteroatoms and functional groups.

Cyclocondensation Reactions

This compound serves as a precursor in heterocycle synthesis, particularly for nitrogen- and sulfur-containing scaffolds.

Oxidative Transformations

The α-keto group undergoes oxidation to yield carboxylic acids or participates in radical-mediated pathways.

Thiomethylation and Oximation

The bromine atom is replaced by sulfur or hydroxylamine-derived groups under metal-free conditions.

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Na₂S, I₂ | DMSO, 100°C, 3h | (Z)-N-hydroxyimidothioate | 74% | |

| This compound | NH₂OH·HCl | Cu(NO₃)₂, Na₂S, DMSO | Oxime derivatives | 69% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl-aryl bond formation:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl ketone derivatives | 85% |

Wissenschaftliche Forschungsanwendungen

DNA Methylation Studies

One of the most notable applications of 2-(2-Bromophenyl)acetophenone is in the field of molecular biology, specifically for the selective derivatization of cytosine moieties. This process aids in determining global DNA methylation levels using reversed-phase high-performance liquid chromatography (RP-HPLC) with spectrofluorimetric detection. The ability to quantify DNA methylation is crucial for understanding gene regulation and epigenetic modifications .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, leading to the formation of more complex structures. For instance:

- Synthesis of Isoindolinones : The reaction with amines under palladium catalysis results in significant yields of isoindolinones, which are important in medicinal chemistry .

- Functionalization of Aromatic Compounds : It can serve as a precursor for further functionalization reactions, expanding its utility in synthetic organic chemistry.

Case Study 1: Quantification of DNA Methylation

A study employed this compound for the derivatization of cytosine residues in DNA samples. The researchers successfully quantified methylation levels across different cell types, demonstrating the compound's effectiveness in epigenetic research .

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers utilized this compound to synthesize a series of bioactive isoindolinones. These derivatives were evaluated for their biological activity against various cancer cell lines, showing promising results that warrant further exploration in drug development .

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)acetophenone involves its interaction with various molecular targets. For instance, in antifungal applications, it alters the permeability of the cell membrane, affecting the growth of hyphae and leading to cell death . The compound’s bromine and carbonyl functional groups play a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

2-Bromoacetophenone: Similar in structure but lacks the additional phenyl ring.

4-Bromoacetophenone: Bromine atom is positioned at the para position instead of the ortho position.

2-(2-Bromophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness: 2-(2-Bromophenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and pharmaceutical research. Its ability to undergo selective reactions and form complex molecules makes it a valuable intermediate in various chemical processes .

Biologische Aktivität

2-(2-Bromophenyl)acetophenone, with the chemical formula C15H12BrO, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its derivatives are explored for their potential applications in drug development due to their notable biological activities.

- Molecular Formula : C15H12BrO

- Molecular Weight : 303.16 g/mol

- IUPAC Name : 2-(2-bromophenyl)ethan-1-one

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : This compound has been studied for its effectiveness against various bacterial strains, demonstrating significant antimicrobial activity. It acts by disrupting bacterial cell membranes and inhibiting growth .

- Antioxidant Activity : The compound shows potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage and could have implications in aging and chronic diseases .

- Neuroprotective Effects : Studies have reported that this compound can protect neuronal cells from toxicity, suggesting its potential role in neurodegenerative disease therapies .

- Anticonvulsant Activity : Preliminary investigations have indicated that this compound may possess anticonvulsant properties, making it a candidate for further studies in epilepsy treatment .

Antimicrobial Study

A study conducted on various derivatives of acetophenone, including this compound, showed a marked reduction in the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Antioxidant Assessment

In a DPPH assay, the antioxidant activity of this compound was evaluated:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results indicate a dose-dependent increase in antioxidant activity, highlighting its potential therapeutic applications.

Neuroprotection Study

In vitro studies using cultured neuronal cells exposed to neurotoxic agents demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls. The protective mechanism appears to involve modulation of oxidative stress pathways.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKUTYSDSVMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384326 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16897-97-5 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.